

ladademstat Target Validation in Neuroendocrine Tumors: A Technical Guide

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Compound of Interest

Compound Name: **ladademstat**

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Executive Summary

Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by their expression of neuroendocrine markers. High-grade neuroendocrine carcinomas, a subset of NETs, are particularly aggressive and have limited treatment options following first-line therapy. A growing body of evidence points to the epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1/KDM1A), as a key driver of the neuroendocrine phenotype and a promising therapeutic target. **ladademstat** (ORY-1001), a potent and selective irreversible inhibitor of LSD1, is currently under clinical investigation for the treatment of various cancers, including neuroendocrine carcinomas. This technical guide provides an in-depth overview of the preclinical and clinical validation of LSD1 as a therapeutic target in NETs, with a focus on **ladademstat**.

Introduction: **ladademstat** and the Role of LSD1 in Cancer

ladademstat is an orally bioavailable small molecule that acts as a highly selective and potent covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

LSD1's role in cancer is multifaceted. It is frequently overexpressed in a wide range of solid and hematological malignancies and is often associated with a more aggressive phenotype and poor prognosis.[\[2\]](#) LSD1 contributes to tumorigenesis by:

- Maintaining a stem-like state: LSD1 is crucial for the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy.[\[1\]](#)
- Regulating oncogenic transcriptional programs: LSD1 is a key component of several transcriptional repressor and activator complexes. By modulating histone methylation, it can silence tumor suppressor genes or activate oncogenes.
- Promoting neuroendocrine differentiation: In several cancer types, including prostate and lung cancer, LSD1 has been shown to be a critical driver of the neuroendocrine phenotype, which is often associated with therapy resistance and aggressive disease.

iadademstat's mechanism of action is twofold. It not only inhibits the catalytic demethylase activity of LSD1 but also disrupts its scaffolding function, preventing it from interacting with key transcription factors.[\[1\]](#) In hematological malignancies, **iadademstat** has been shown to disrupt the interaction between LSD1 and GFI-1, a key regulator of hematopoietic differentiation.[\[1\]](#) In neuroendocrine tumors, a similar disruption of the interaction with the transcription factor INSM1 is believed to be a key part of its anti-tumor activity.

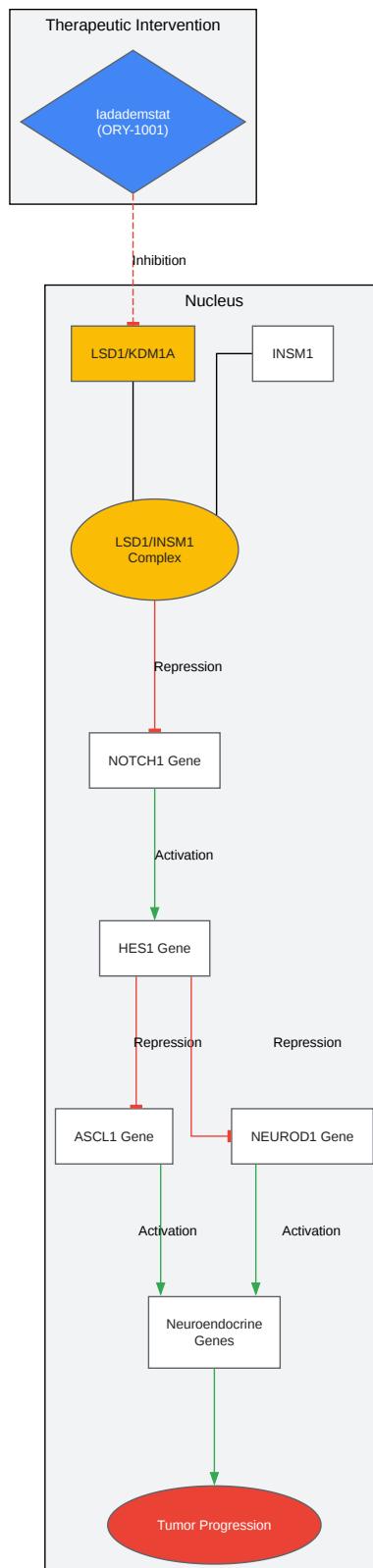
Rationale for Targeting LSD1 in Neuroendocrine Tumors

The rationale for targeting LSD1 in neuroendocrine tumors is based on the enzyme's central role in maintaining the neuroendocrine cell fate. Many high-grade neuroendocrine carcinomas are dependent on the activity of key lineage-specific transcription factors, such as Achaete-scute homolog 1 (ASCL1) and Neurogenic differentiation factor 1 (NEUROD1).[\[3\]](#)

The signaling pathway involving LSD1 in small cell lung cancer (SCLC), a high-grade neuroendocrine carcinoma, has been elucidated and provides a strong model for other NETs. In this context, LSD1 is recruited by the transcription factor Insulinoma-associated protein 1 (INSM1). The LSD1/INSM1 complex represses the expression of the NOTCH1 receptor and its downstream target HES1.[\[4\]](#) The NOTCH signaling pathway is a known tumor suppressor in

SCLC. By repressing NOTCH signaling, the LSD1/INSM1 complex allows for the high expression of ASCL1 and NEUROD1, which are the master regulators of the neuroendocrine phenotype and drive tumor progression.[4]

Iadademstat, by inhibiting LSD1, is proposed to disrupt the LSD1/INSM1 interaction. This leads to the reactivation of the NOTCH signaling pathway, resulting in the downregulation of ASCL1 and NEUROD1, a loss of the neuroendocrine phenotype, and subsequent tumor growth inhibition.[4]



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Caption: LSD1 Signaling Pathway in Neuroendocrine Tumors.

Preclinical Evidence for **ladademstat** in Neuroendocrine Tumors

The preclinical validation of LSD1 inhibition as a therapeutic strategy for neuroendocrine tumors comes from in vitro and in vivo studies, primarily in SCLC and neuroendocrine prostate cancer models.

In Vitro Studies

A comparative in vitro study of ten different LSD1 inhibitors, including five clinical-stage candidates, was conducted. **ladademstat** was found to be the most potent of the inhibitors tested.^[5] The study assessed the efficacy of these inhibitors against the NCI-H510A SCLC cell line.

Compound	Type	LSD1 IC50 (nM)	NCI-H510A Cell Viability IC50 (nM)
ladademstat	Clinical	< 1	1.6
GSK-2879552	Clinical	12	18
IMG-7289	Clinical	19	43
CC-90011	Clinical	1.3	2.5
SP-2577	Clinical	22	26

Table adapted from a 2021 publication on in vitro comparison of LSD1 inhibitors.^[5]

In Vivo Studies

While specific in vivo data for **ladademstat** in a wide range of NET patient-derived xenograft (PDX) models is not extensively published, studies on other potent LSD1 inhibitors in neuroendocrine cancer models have demonstrated significant anti-tumor activity. For instance, the LSD1 inhibitor bomedemstat has shown potent anti-tumor activity, including tumor regressions, in PDX models of neuroendocrine prostate cancer.^{[4][6][7]} This effect was linked to the downregulation of the ASCL1-dependent neuroendocrine transcriptional program.^{[3][4][7]}

In SCLC PDX models, treatment with the LSD1 inhibitor ORY-1001 (**iadademstat**) led to the activation of the NOTCH signaling pathway, suppression of ASCL1, and repression of SCLC tumorigenesis.^[8] In a chemoresistant PDX model, **iadademstat** induced complete and durable tumor regression.^[8]

These preclinical findings provide a strong rationale for the clinical development of **iadademstat** in patients with high-grade neuroendocrine carcinomas.

Clinical Validation of **iadademstat** in Neuroendocrine Tumors

The clinical validation of **iadademstat** in neuroendocrine tumors is currently being investigated in a Phase II basket study.

Ongoing Clinical Trial: NCT05420636

A key ongoing clinical trial is the NCT05420636 study, a Phase II, open-label, non-randomized, single-arm basket study evaluating the safety and efficacy of **iadademstat** in combination with paclitaxel.^{[2][9][10]}

Trial Identifier	NCT05420636
Phase	II
Title	A Phase 2 Study of iadademstat in Combination With Paclitaxel in Relapsed or Refractory Small Cell Lung Cancer and Extrapulmonary High Grade Neuroendocrine Carcinomas
Sponsor	Fox Chase Cancer Center / Oryzon Genomics S.A.
Intervention	iadademstat + Paclitaxel
Patient Population	Patients with relapsed/refractory SCLC or extrapulmonary G3 Neuroendocrine Carcinomas who have been previously treated with platinum-based chemotherapy.
Primary Objective	To evaluate the efficacy in terms of response rate.
Status	Ongoing

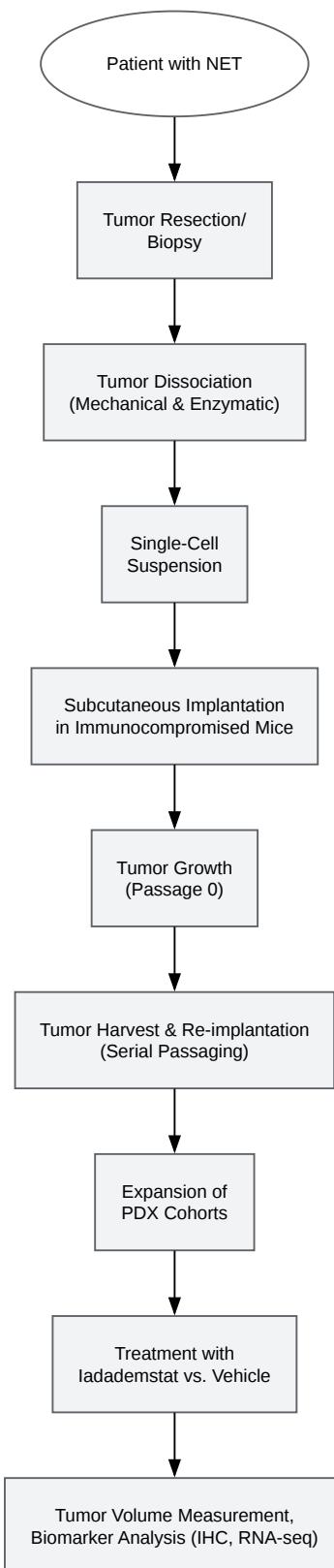
Data sourced from ClinicalTrials.gov and other public announcements.[\[2\]](#)[\[9\]](#)[\[10\]](#)

As this trial is ongoing, efficacy data for the neuroendocrine carcinoma cohort is not yet publicly available. However, **iadademstat** has demonstrated promising clinical activity in other malignancies. In a Phase II trial in elderly, unfit patients with acute myeloid leukemia (AML), **iadademstat** in combination with azacitidine showed an 81% objective response rate (ORR).
[\[1\]](#)

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical validation of LSD1 inhibitors like **iadademstat**.

Patient-Derived Xenograft (PDX) Models



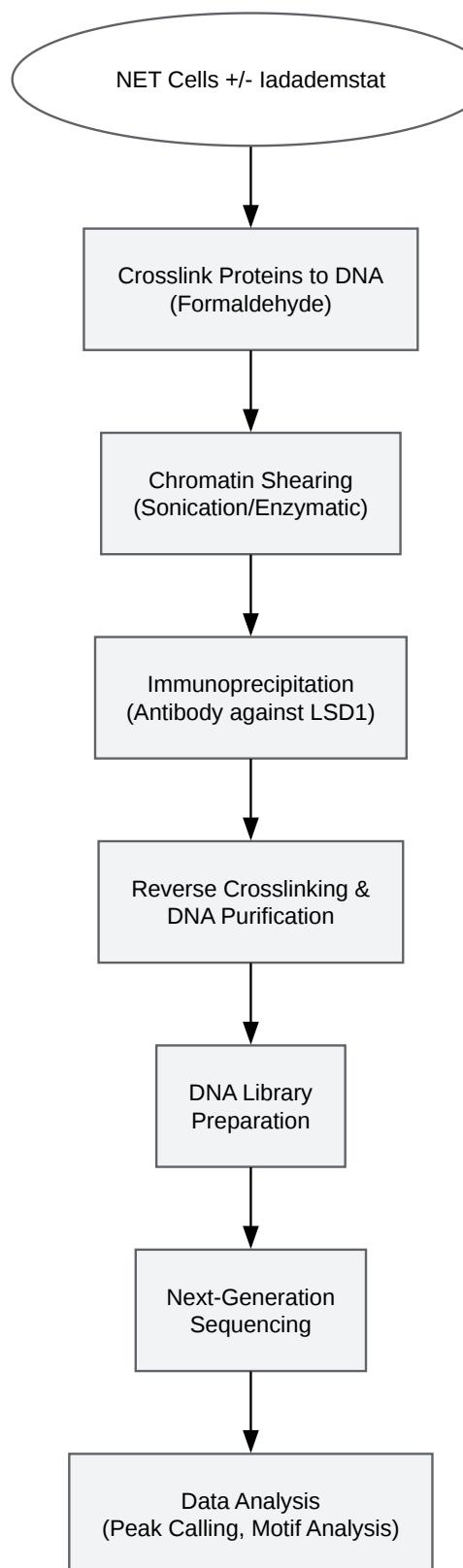
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Caption: Workflow for Patient-Derived Xenograft (PDX) Model Generation.

Protocol:

- Tumor Acquisition: Fresh tumor tissue is obtained from patients with neuroendocrine tumors under informed consent and institutional review board approval.[8][11][12]
- Tumor Processing: The tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and DNase I) to obtain a single-cell suspension.[11][12]
- Implantation: A defined number of tumor cells (e.g., 1×10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of immunocompromised mice (e.g., NOD scid gamma (NSG) mice).[8][11]
- Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 700-1000 mm³). The tumors are then harvested, processed, and re-implanted into new cohorts of mice for expansion and serial passaging.[8]
- Drug Efficacy Studies: Once stable PDX lines are established and expanded, mice are randomized into treatment and control groups. Treatment with **iadademstat** (administered orally) or vehicle is initiated, and tumor volume is measured regularly.[13][14] At the end of the study, tumors are harvested for pharmacodynamic and biomarker analyses.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)



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Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Protocol:

- Cell Treatment and Crosslinking: Neuroendocrine tumor cells are treated with **iadademstat** or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.[15][16][17]
- Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion.[15][16]
- Immunoprecipitation: An antibody specific to LSD1 is used to immunoprecipitate the LSD1-DNA complexes.[15][17]
- DNA Purification: The cross-links are reversed, and the DNA is purified from the protein-DNA complexes.[16][17]
- Library Preparation and Sequencing: The purified DNA fragments are prepared for sequencing (ligation of adapters, PCR amplification), and sequenced using a next-generation sequencing platform.[16][17]
- Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome where LSD1 is bound. Downstream analysis includes identifying genes near LSD1 binding sites and performing motif analysis to identify potential co-factors.[18][19]

RNA Sequencing (RNA-seq)

Protocol:

- Cell Treatment and RNA Extraction: Neuroendocrine tumor cells or tissues from PDX models are treated with **iadademstat** or vehicle control. Total RNA is then extracted using a suitable kit.
- Library Preparation: The quality of the RNA is assessed, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.[20][21]
- Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.[21][22]

- Data Analysis: The sequencing reads are aligned to a reference transcriptome. Gene expression levels are quantified, and differential gene expression analysis is performed between the **iadademstat**-treated and control groups to identify up- and down-regulated genes and pathways.[19][21]

Conclusion and Future Directions

The targeting of LSD1 with **iadademstat** represents a promising therapeutic strategy for high-grade neuroendocrine tumors. The strong preclinical rationale, based on LSD1's critical role in maintaining the neuroendocrine phenotype, is supported by in vitro and in vivo data demonstrating the anti-tumor activity of LSD1 inhibitors in relevant cancer models. The ongoing clinical evaluation of **iadademstat** in combination with paclitaxel in patients with relapsed/refractory neuroendocrine carcinomas will provide crucial insights into its clinical efficacy and safety in this patient population with a high unmet medical need.

Future research should focus on:

- Identifying predictive biomarkers of response to **iadademstat** in NETs to enable patient stratification.
- Exploring rational combination strategies to enhance the efficacy of **iadademstat** and overcome potential resistance mechanisms.
- Investigating the role of LSD1 inhibition in modulating the tumor microenvironment and its potential synergy with immunotherapies.

The successful clinical development of **iadademstat** could offer a much-needed new therapeutic option for patients with aggressive neuroendocrine tumors.

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